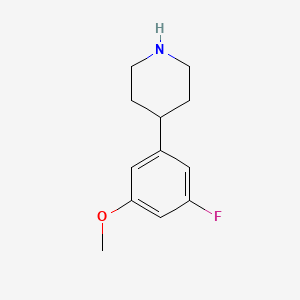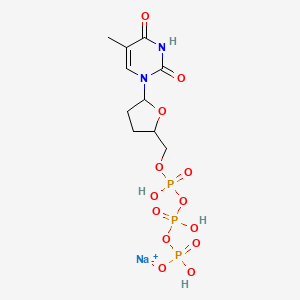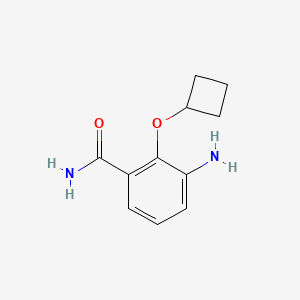![molecular formula C27H26O9S B12074985 [3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate: is a complex organic compound with a unique structure that includes benzoyloxy, hydroxy, and sulfonyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, esterification, and sulfonylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyloxy group can be reduced to form alcohols.
Substitution: The sulfonyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyloxy group may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy and sulfonyloxymethyl groups can interact with enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- [3-Benzoyloxy-4-fluoro-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
Comparison: Compared to similar compounds, [3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate has unique structural features that enhance its reactivity and versatility. The presence of both benzoyloxy and sulfonyloxymethyl groups allows for a wider range of chemical modifications, making it more adaptable for various applications.
Properties
Molecular Formula |
C27H26O9S |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[3-benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H26O9S/c1-18-12-14-21(15-13-18)37(31,32)34-17-22-24(28)25(36-27(30)20-10-6-3-7-11-20)23(35-22)16-33-26(29)19-8-4-2-5-9-19/h2-15,22-25,28H,16-17H2,1H3 |
InChI Key |
BVDWOAPOABTRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


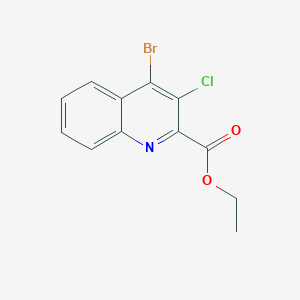
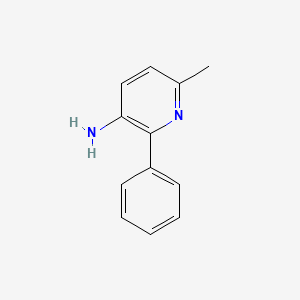
![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)
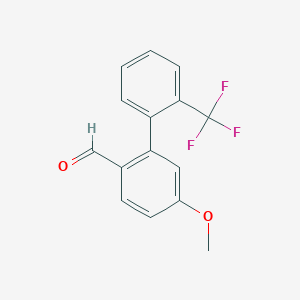
![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
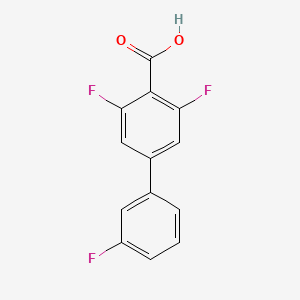
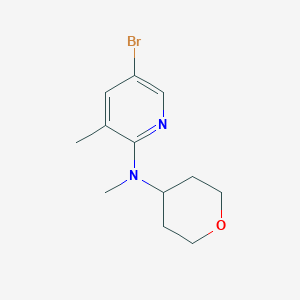
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
